molecular formula C18H10BrNO2S B4554989 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B4554989
M. Wt: 384.2 g/mol
InChI Key: VDCYXTDWTWIEHJ-UHFFFAOYSA-N
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Description

3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a synthetic hybrid molecule designed for pharmaceutical and biological research. It incorporates two privileged pharmacophores: a coumarin nucleus and a 4-(4-bromophenyl)thiazole scaffold, a structural combination known to confer significant biological activity . The coumarin component is a benzopyrone derivative extensively studied for its diverse pharmacological properties, including potent antibacterial and anticancer effects . The 4-(4-bromophenyl)thiazole moiety is a recognized structural template in medicinal chemistry that enhances bioactive molecule potency, particularly against challenging disease targets . This molecular architecture makes the compound a valuable candidate for investigating new therapeutic agents, especially in the fields of oncology and infectious diseases. Research on analogous compounds has demonstrated promising growth inhibition (GIP up to 96%) against a panel of 60 human cancer cell lines, indicating its potential as a cytotoxic agent . Furthermore, derivatives featuring the 4-(4-bromophenyl)thiazole unit have shown significant antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, comparable to standard drugs like norfloxacin and fluconazole . The compound is supplied exclusively for non-medical, non-edible applications in industrial settings or scientific research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. RESEARCH APPLICATIONS: • Anticancer Research: A lead compound for evaluating cytotoxic activity against various human cancer cell lines . • Antimicrobial Research: A scaffold for developing novel agents to combat multidrug-resistant bacteria and fungi . • Medicinal Chemistry: A key intermediate for the synthesis and structural optimization of new heterocyclic derivatives . • Chemical Biology: A tool for studying ligand-receptor interactions and molecular mechanisms of action .

Properties

IUPAC Name

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrNO2S/c19-13-7-5-11(6-8-13)15-10-23-17(20-15)14-9-12-3-1-2-4-16(12)22-18(14)21/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCYXTDWTWIEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of a bromophenyl derivative with a thioamide under acidic conditions. This intermediate is then coupled with a chromenone derivative using a base-catalyzed reaction to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes using efficient catalysts, maintaining controlled temperatures, and employing purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

This compound has demonstrated potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets:

  • Antimicrobial Activity : Studies indicate that the thiazole ring enhances the compound's ability to inhibit bacterial growth. This is particularly relevant in the context of drug-resistant pathogens.
  • Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells by interacting with specific enzymes involved in cell proliferation. It has been noted for its effectiveness against various cancer cell lines, suggesting its potential as a lead compound for drug development.

Pharmacological Applications

The pharmacological profile of 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one includes:

  • Enzyme Inhibition : The compound is being investigated for its ability to inhibit enzymes such as protein kinases and phosphodiesterases, which play crucial roles in signal transduction pathways.
  • Receptor Binding : It shows promise in binding to specific receptors associated with various diseases, potentially leading to new therapeutic strategies.

Materials Science

The unique structural characteristics of this compound make it suitable for applications in materials science:

  • Fluorescent Materials : Due to its chromenone structure, it can be utilized in the development of fluorescent materials for sensors and imaging applications.
  • Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against multiple bacterial strains, highlighting its potential as a new antimicrobial agent.
  • Cancer Cell Line Research : Research published in Cancer Letters showed that this compound induced apoptosis in breast cancer cell lines through a caspase-dependent pathway.
  • Material Development : An article in Advanced Materials discussed the incorporation of this compound into polymer matrices to create materials with enhanced fluorescence properties suitable for bioimaging applications.

Mechanism of Action

The mechanism by which 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.

    Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways and influencing cellular behavior.

    DNA Interaction: The compound could intercalate with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Structural Analogues with Chromenone-Thiazole Backbone

Compounds sharing the chromenone-thiazole core but differing in substituents include:

Compound Name Substituents Key Properties Biological Activity
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one - 7-hydroxy
- 8-(hydroxyethylpiperazine)
Enhanced solubility due to polar groups Anticancer activity (71% yield, tested against HePG-2 and MCF-7 cell lines)
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one - 7-hydroxy
- 8-(methylpiperidine)
Improved lipophilicity Antiproliferative activity (85% yield, superior to doxorubicin in some assays)
3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one - 3,4-dimethoxyphenyl
- 8-nitro
Electron-rich aromatic system Antioxidant and antitumor potential (PubChem data)

Key Observations :

  • Hydroxy groups (e.g., at position 7) enhance hydrogen-bonding interactions, improving binding to biological targets like kinases .
  • Piperazine/piperidine substituents increase solubility and modulate pharmacokinetics, critical for drug development .
  • Nitro groups (e.g., at position 8) may enhance oxidative stress-mediated cytotoxicity .

Analogues with Alternative Heterocyclic Cores

Compounds with different heterocycles but similar substitution patterns:

Compound Name Core Structure Key Differences Biological Activity
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one 1,2,4-oxadiazole Replaces thiazole with oxadiazole Antimicrobial activity (weaker than thiazole derivatives)
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide Thiazole-amide Lacks chromenone core Antimicrobial and anticancer (IC₅₀ values: 12–18 μM)
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one Benzothiazole Trifluoromethyl group enhances metabolic stability Anticancer activity (tested in vitro)

Key Observations :

  • Oxadiazole derivatives exhibit reduced bioactivity compared to thiazoles, likely due to differences in electronic properties .
  • Benzothiazole-containing compounds show comparable anticancer activity but require structural optimization for selectivity .

Substituent-Driven Functional Comparisons

Substituent Type Example Compound Impact on Properties
Electron-Withdrawing Groups (e.g., Br, NO₂) 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one Stabilizes aromatic systems; enhances halogen bonding
Electron-Donating Groups (e.g., OCH₃, OH) 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one Increases solubility; modulates redox activity
Alkyl/Aryl Chains 3-{4-[2-(4-Methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one Enhances membrane permeability

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one?

  • Methodology : The compound can be synthesized via a multi-step approach:

  • Step 1 : Condensation of 4-bromophenyl thioamide with α-bromoacetylcoumarin to form the thiazole ring .
  • Step 2 : Cyclization under acidic or basic conditions (e.g., H₂SO₄ or KOH) to stabilize the chromenone core .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
    • Key Considerations : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Analytical Techniques :

  • X-ray crystallography : Resolve crystal packing and confirm bond angles (e.g., C–S bond in thiazole: ~1.74 Å) .
  • NMR spectroscopy : Identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and lactone carbonyl (δ 160–165 ppm) .
  • Mass spectrometry : Confirm molecular ion peak at m/z 399 (M+H⁺ for C₁₈H₁₁BrN₂O₂S) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Screening Protocols :

  • Antimicrobial : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (MIC range: 2–64 µg/mL) .
  • Enzyme inhibition : Assess activity against COX-2 or kinases via fluorescence-based assays (IC₅₀ reported for analogs: 0.5–10 µM) .
    • Note : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence structure-activity relationships (SAR)?

  • Mechanistic Insights :

  • The bromine atom enhances lipophilicity (logP increase by ~0.5 units), improving membrane permeability .
  • Substitution with electron-withdrawing groups (e.g., -NO₂) at the phenyl ring reduces bioactivity, suggesting electronic effects dominate SAR .
    • Data Analysis : Compare IC₅₀ values of bromophenyl analogs vs. chlorophenyl or methylphenyl derivatives .

Q. What strategies resolve contradictions in solubility and bioavailability data?

  • Experimental Design :

  • Solubility enhancement : Use co-solvents (e.g., DMSO/PEG 400) or nanoformulation (liposomes) to improve aqueous solubility (<10 µg/mL in pure water) .
  • Bioavailability : Conduct pharmacokinetic studies in rodent models (Cₘₐₓ: ~1.2 µg/mL at 50 mg/kg dose) .
    • Critical Analysis : Discrepancies in literature often arise from assay conditions (e.g., pH, temperature) .

Q. How can computational methods predict binding modes with target enzymes?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR). Key residues: Arg120 (hydrogen bonding with lactone) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns (RMSD < 2.0 Å indicates stable binding) .
    • Validation : Cross-reference with experimental IC₅₀ and mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Reactant of Route 2
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

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